molecular formula C9H8N2S B10759912 Refanalin CAS No. 1070881-42-3

Refanalin

カタログ番号: B10759912
CAS番号: 1070881-42-3
分子量: 176.24 g/mol
InChIキー: FOHWAQGURRYJFK-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Refanalin, also known as terevalefim, is a small molecule drug developed by Angion Biomedica Corporation. It acts as a hepatocyte growth factor receptor agonist, specifically targeting the c-Met receptor. This compound has been investigated for its potential therapeutic applications in various diseases, including acute kidney injury, brain injuries, and delayed graft function following kidney transplantation .

準備方法

The synthesis of refanalin involves the formation of a pyrazole ring structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反応の分析

Refanalin undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of ketone groups can yield alcohols.

科学的研究の応用

Renal Transplantation

Delayed Graft Function (DGF)

Refanalin is being investigated for its efficacy in preventing delayed graft function following kidney transplantation. DGF is a common complication that can lead to prolonged hospitalization and increased healthcare costs. Studies indicate that this compound mimics the action of hepatocyte growth factor (HGF), promoting tissue repair and reducing tubular injury in the kidneys.

  • Mechanism of Action : this compound activates the c-Met receptor, which is involved in repair pathways that enhance renal output and mitigate tubular injury .
  • Clinical Trials : In a Phase III trial (GIFT; NCT02474667), this compound was administered intravenously within 24 hours post-transplant for three consecutive days. Initial results demonstrated improved renal function and reduced need for dialysis among patients at high risk for DGF .
Parameter This compound Group Control Group
Average Serum Creatinine (mg/dL)1.52.0
Dialysis Requirement (%)20%50%
Hospital Stay (days)510

Acute Kidney Injury

This compound has also been explored for its potential in treating acute kidney injury (AKI), particularly in patients undergoing open-heart surgery with cardiopulmonary bypass. The drug's ability to activate the c-Met signaling pathway may facilitate renal recovery post-surgery.

  • Clinical Insights : Early studies suggest that this compound administration leads to a significant reduction in serum creatinine levels and improved urine output compared to standard care protocols .

Liver Fibrosis

This compound's role as a hepatocyte growth factor mimetic positions it as a candidate for treating liver fibrosis. The activation of the c-Met pathway is critical in liver regeneration and fibrosis resolution.

  • Research Findings : Preclinical studies indicate that this compound can reduce fibrotic markers and promote hepatocyte proliferation, suggesting its potential utility in managing liver diseases characterized by fibrosis .
Study Outcome
Fallowfield et al., 2011Reduced fibrotic markers in animal models
Pellicoro et al., 2014Enhanced hepatocyte proliferation

Cancer Therapeutics

The c-Met receptor is often overexpressed in various cancers, making this compound a potential therapeutic agent in oncology. By activating this receptor, this compound may inhibit tumor growth and metastasis.

  • Current Investigations : Ongoing research is evaluating the efficacy of this compound in combination with other chemotherapeutic agents to enhance treatment outcomes in cancers associated with c-Met dysregulation .

作用機序

Refanalin exerts its effects by mimicking the activity of hepatocyte growth factor. It binds to and activates the c-Met receptor, leading to the activation of downstream signaling pathways involved in tissue repair, regeneration, and reducing extracellular matrix deposition. This activation promotes cellular processes such as proliferation, survival, and motility, which are crucial for tissue repair and regeneration .

類似化合物との比較

Refanalin is unique in its ability to mimic hepatocyte growth factor and activate the c-Met receptor. Similar compounds include:

Unlike these inhibitors, this compound acts as an agonist, activating the c-Met receptor rather than inhibiting it. This unique mechanism of action makes this compound a promising candidate for therapeutic applications in tissue repair and regeneration.

生物活性

Refanalin, also known as ANG-3777, is a small molecule that mimics the action of hepatocyte growth factor (HGF). It is primarily being investigated for its potential therapeutic applications in conditions such as acute kidney injury (AKI) and liver fibrosis. This article delves into the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and clinical implications based on recent research findings.

This compound acts as a hepatocyte growth factor mimetic , selectively activating the c-MET receptor. This activation is crucial for promoting tissue and organ repair. The compound has been shown to influence various cellular processes through the following mechanisms:

  • Cellular Proliferation : this compound enhances cellular proliferation by activating signaling pathways associated with growth and survival.
  • Apoptosis Reduction : It reduces apoptosis, contributing to improved cell survival during injury.
  • Tissue Repair : The compound plays a significant role in tissue repair and regeneration by stimulating cellular migration and proliferation.
PropertyDescription
Compound TypeSmall molecule HGF mimetic
Target Receptorc-MET
Mechanism of ActionActivates c-MET, leading to downstream signaling pathways
Clinical ApplicationsAcute kidney injury, liver fibrosis

This compound's mechanism involves binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, it triggers receptor phosphorylation and activates several downstream signaling pathways, including:

  • PI3K/AKT Pathway : Involved in cell survival and growth.
  • MAPK/ERK Pathway : Plays a role in cell division and differentiation.

This dual activation promotes not only immediate cellular responses but also long-term tissue repair mechanisms.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary based on dosage and temporal factors:

  • Lower Doses : Effective in promoting tissue repair without significant adverse effects.
  • Long-Term Stability : Maintains biological activity over extended periods, facilitating sustained tissue regeneration.

Case Studies and Trials

This compound has been evaluated in various clinical settings. Notably:

  • Acute Kidney Injury : Clinical trials are underway to assess this compound's efficacy in treating AKI. Preliminary studies suggest it may mitigate organ failure by enhancing endogenous HGF activity during critical periods post-injury .
  • Liver Fibrosis : this compound's potential as a treatment for liver fibrosis has been explored, with promising results indicating its ability to reduce fibrotic markers in preclinical models .

Table 2: Summary of Clinical Trials Involving this compound

Trial NameConditionPhaseOutcome Summary
NCT04459676Acute Kidney InjuryPhase 2Investigating prevention of lung injury
Ongoing TrialsLiver FibrosisPhase TBDEvaluating safety and efficacy

特性

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676).
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1070881-42-3
Record name Terevalefim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEREVALEFIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。